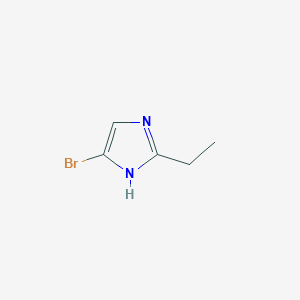
(E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine, also known as XAC, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. XAC is a potent and selective antagonist of the adenosine A2A receptor, which is involved in a wide range of physiological processes, including cardiovascular function, immune response, and neurotransmission.
Mecanismo De Acción
(E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine is a selective antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is activated by adenosine. Adenosine is a neuromodulator that is involved in a wide range of physiological processes, including sleep regulation, cardiovascular function, and immune response. The A2A receptor is highly expressed in the brain, particularly in the basal ganglia, where it is involved in the regulation of movement. By blocking the A2A receptor, (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine increases the availability of dopamine, a neurotransmitter that is depleted in Parkinson's disease, and improves motor function.
Biochemical and Physiological Effects
(E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has been shown to have a number of biochemical and physiological effects, particularly in the brain. In addition to its effects on dopamine availability and motor function, (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has been shown to modulate the release of other neurotransmitters, including glutamate and GABA. (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has several advantages and limitations for lab experiments. One advantage is that it is a highly selective antagonist of the adenosine A2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Another advantage is that (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. One limitation of (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine is that it is not very soluble in water, which can make it difficult to administer in vivo. Another limitation is that (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine. One area of research is the development of more potent and selective A2A receptor antagonists. Another area of research is the development of new methods for administering (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine, such as nanoparticles or liposomes, to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, more research is needed to understand the long-term effects of (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine on the brain and other organs, particularly in the context of chronic administration.
Conclusion
In conclusion, (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has emerged as a promising tool for studying the role of the adenosine A2A receptor in various physiological processes, particularly in the context of neurodegenerative disorders. The synthesis of (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine is relatively straightforward, and its selectivity and potency make it a useful tool for researchers. However, further studies are needed to investigate the potential therapeutic applications of (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine and to understand its long-term effects on the brain and other organs.
Métodos De Síntesis
The synthesis of (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine involves the reaction of 8-bromo-2-fluorostyrene with ethyl 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione in the presence of a palladium catalyst. This reaction yields (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine as the final product. The purity and yield of (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine can be improved by using different reaction conditions, such as changing the solvent or the reaction temperature.
Aplicaciones Científicas De Investigación
(E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Parkinson's disease. The adenosine A2A receptor is highly expressed in the basal ganglia, which are involved in the regulation of movement. (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has been shown to improve motor function in animal models of Parkinson's disease by blocking the A2A receptor and increasing the availability of dopamine, a neurotransmitter that is depleted in Parkinson's disease.
Propiedades
Número CAS |
155271-90-2 |
|---|---|
Nombre del producto |
(E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine |
Fórmula molecular |
C17H17FN4O2 |
Peso molecular |
328.34 g/mol |
Nombre IUPAC |
1,3-diethyl-8-[(E)-2-(2-fluorophenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H17FN4O2/c1-3-21-15-14(16(23)22(4-2)17(21)24)19-13(20-15)10-9-11-7-5-6-8-12(11)18/h5-10H,3-4H2,1-2H3,(H,19,20)/b10-9+ |
Clave InChI |
GQASYARGKGWOGS-MDZDMXLPSA-N |
SMILES isomérico |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC=CC=C3F |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC=CC=C3F |
SMILES canónico |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC=CC=C3F |
Sinónimos |
1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(2-fluorophenyl)ethe nyl)-, (E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




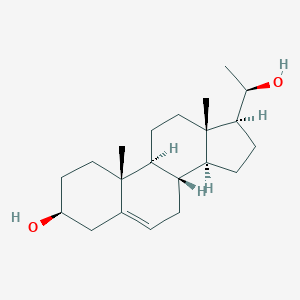
![(E)-But-2-enedioic acid;6-methyl-11-(2-piperazin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B129539.png)

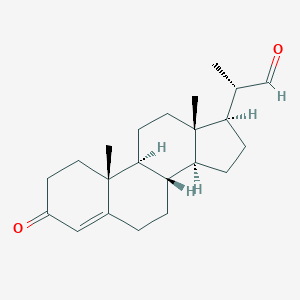
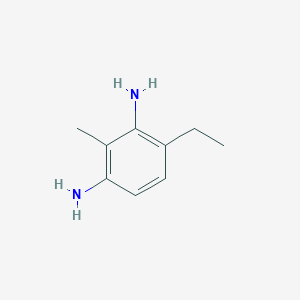
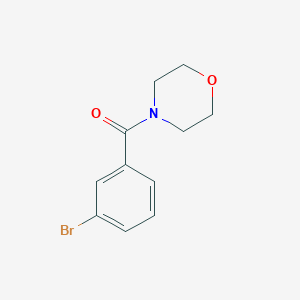

![(3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B129550.png)
![[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B129553.png)
![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B129554.png)
![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)
![3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B129560.png)
